S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-[(2S)-2-(3-phenyl-1H-indol-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)19(26)25-12-6-11-16(25)18-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)24-18/h1-5,7-10,16,24H,6,11-12H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYFMRPVNGHILW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis for Core Assembly
The indole core serves as the foundational scaffold for this compound. While classical Fischer indole synthesis involves cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions, modern adaptations employ asymmetric catalysis to control stereochemistry. For instance, chiral Brønsted acids such as (R)-BINOL-derived phosphoric acids have been utilized to induce enantioselectivity during the cyclization step, achieving enantiomeric excess (ee) values exceeding 90% in model systems .
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Acid Catalyst | HCl, H2SO4, or p-TsOH (0.5–2.0 equiv) | Higher acid strength accelerates cyclization but risks over-protonation |
| Temperature | 80–120°C | Elevated temperatures reduce reaction time but may promote side reactions |
| Solvent | Ethanol/Water (3:1) | Aqueous ethanol balances solubility and proton availability |
Post-cyclization, the 3-phenyl substituent is introduced via Friedel-Crafts alkylation using benzene and AlCl3, though regioselectivity remains a challenge .
Palladium-Catalyzed Cross-Coupling for Functionalization
Transition-metal-mediated strategies enable precise functionalization of the indole nucleus. The Sonogashira coupling has been employed to install alkynyl groups at the 2-position, which subsequently undergo hydroamination to form the pyrrolidine ring . A representative protocol involves:
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Sonogashira Coupling :
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Substrate: 2-Bromoindole derivative
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Alkyne: Trimethylsilylacetylene (1.2 equiv)
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Catalyst: Pd(PPh3)4 (5 mol%)
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Conditions: DMF, 80°C, 12 h (Yield: 78–85%)
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Hydroamination :
This sequential approach addresses the stereoelectronic challenges of directly introducing bulky substituents at the indole's 2-position.
Pyrrolidine Ring Construction via Cyclization
The pyrrolidine moiety is typically installed through intramolecular cyclization of γ-amino alcohols or related precursors. A patented asymmetric process employs:
| Component | Specification |
|---|---|
| Starting Material | (S)-4-Ethoxypiperidine-2-carboxylate |
| Coupling Agent | HATU (1.5 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | Anhydrous DCM, 0°C to rt |
| Yield | 82% with 98% ee |
This method, disclosed in WO2020016749A2, demonstrates exceptional stereocontrol through careful manipulation of reaction kinetics and chiral auxiliaries .
Trifluoroacetyl Group Installation
The N-trifluoroacetylation represents a critical step requiring both efficiency and chemoselectivity. Recent advances utilize Q-Tube reactor technology under TFA catalysis to achieve rapid acylation without epimerization:
Optimized Protocol :
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Substrate : Pyrrolidine-indole intermediate (1.0 equiv)
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Acylating Agent : Trifluoroacetic anhydride (TFAA, 1.2 equiv)
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Catalyst : TFA (10 mol%)
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Solvent : Ethanol/AcOH (4:1 v/v)
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Conditions : 130°C, 40 min under pressurized Q-Tube reactor
Comparative studies show this method reduces reaction time by 70% compared to conventional heating while maintaining >99% regiochemical fidelity .
Industrial-Scale Production Considerations
Transitioning from laboratory synthesis to manufacturing necessitates addressing:
A. Continuous Flow Systems :
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Microreactor technology enables precise control of exothermic steps (e.g., Fischer cyclization)
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Residence time optimization reduces byproduct formation (typical throughput: 2.5 kg/h)
B. Green Chemistry Metrics :
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| E-Factor | 58 | 17 | 70.7% |
| PMI (Process Mass Intensity) | 120 | 45 | 62.5% |
C. Crystallization Control :
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Anti-solvent precipitation using heptane/EtOAc mixtures achieves 99.5% purity
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Polymorph screening ensures consistent solid-state properties for regulatory compliance
Analytical Characterization
Rigorous quality control employs multimodal analysis:
A. Spectroscopic Confirmation :
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¹H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 7.8 Hz, 1H, indole H-4), 5.32 (m, 1H, pyrrolidine H-2)
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HRMS : m/z calc'd for C21H18F3N2O [M+H]+: 383.1374, found: 383.1376
B. Chiral HPLC :
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Column: Chiralpak IA-3
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Mobile Phase: Hexane/i-PrOH (85:15)
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Retention: 12.7 min (S-enantiomer), 14.2 min (R-enantiomer)
Emerging Methodologies
A. Biocatalytic Approaches :
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Engineered transaminases for asymmetric pyrrolidine synthesis (current ee: 88%)
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Laccase-mediated oxidative coupling for indole assembly (pilot scale: 50 L batches)
B. Photoredox Catalysis :
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Visible-light-driven trifluoroacetylation using Ru(bpy)3Cl2
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Advantages: Room temperature, no excess TFAA required
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the trifluoroacetyl group, converting it to a less oxidized state.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole serves as a building block in the synthesis of more complex molecules. Its unique structure allows for exploration into new chemical reactivities and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential pharmacological activities:
- Antiviral Properties: Indole derivatives are known for their antiviral capabilities, making this compound a candidate for antiviral drug development.
- Anti-inflammatory Effects: The compound's structure suggests potential anti-inflammatory properties that warrant further investigation.
- Anticancer Activity: Indole derivatives have shown promise in targeting cancer cells, positioning this compound as a possible therapeutic agent .
Medicine
The compound's ability to interact with various biological targets makes it a candidate for drug development:
- Mechanism of Action: The indole moiety binds to specific receptors and enzymes, modulating their activity. The trifluoroacetyl group enhances binding affinity and selectivity towards target proteins, which is crucial for therapeutic efficacy .
- Potential Therapeutic Applications: Research indicates potential uses in treating diseases such as cancer and viral infections due to its unique pharmacokinetic properties influenced by the pyrrolidine ring .
Industry
In industrial applications, this compound may be utilized in developing new materials and chemical processes. Its unique properties can be leveraged to create advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The trifluoroacetyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The pyrrolidine ring contributes to the overall three-dimensional structure, influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
Structure : Features a phthalimide core with a chloro substituent at the 3-position and a phenyl group at the N-position (Fig. 1, ).
Key Differences :
Insights: The indole core in the target compound may offer greater versatility in hydrogen bonding compared to the rigid phthalimide system, favoring biomedical applications. However, the chloro-phthalimide’s role as a polymer monomer highlights its thermal stability, a trait less emphasized in TFA-containing analogs .
(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
Structure: Combines imidazopyrazine, pyrrolidine-butynoyl, pyridinyl, and benzamide groups (). Key Comparisons:
Insights: The patent compound’s emphasis on solid formulations underscores the importance of crystallinity in drug development. The TFA group in the target compound may improve metabolic stability compared to the butynoyl group but could reduce solubility, necessitating formulation optimization .
Dihydropyrrolizine and Indole-Pyrrolidine Hybrids
Structural Context : highlights indole-pyrrolidine conjugates synthesized via direct coupling methods, such as those used in acremoauxin A .
Synthetic Comparison :
- Target Compound : Likely synthesized via carbonyl-adjacent indole-pyrrolidine coupling, akin to Baran’s methodologies for complex heterocycles .
- Analog Systems: Dihydropyrrolizines leverage pyrrolidine’s bicyclic framework for rigidity, whereas the target compound’s monocyclic pyrrolidine may enhance conformational flexibility for target binding.
Functional Impact :
- The TFA group in the target compound could reduce nucleophilic reactivity at the pyrrolidine nitrogen compared to unsubstituted analogs, altering pharmacokinetics .
Biological Activity
S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole is a complex organic compound belonging to the indole family, notable for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Structural Overview
The compound features a trifluoroacetyl group attached to a pyrrolidine ring, which is further connected to a phenyl group and an indole moiety. Its molecular formula is with a molecular weight of approximately 358.36 g/mol .
Biological Activity
Indole derivatives, including this compound, are known for various biological activities:
- Anticancer Activity : Indole derivatives have demonstrated significant anticancer properties. The unique structural features of this compound may enhance its interaction with cancer cell targets, potentially inhibiting tumor growth.
- Antiviral Properties : Research indicates that indoles can exhibit antiviral activities. The trifluoroacetyl group may improve the binding affinity of the compound to viral proteins, enhancing its effectiveness against viral infections .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Indoles are known to interact with various inflammatory mediators, potentially reducing inflammation .
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : The indole moiety binds to specific receptors and enzymes, modulating their activity. This interaction is crucial for its pharmacological effects.
- Enhanced Binding Affinity : The trifluoroacetyl group enhances the compound's binding affinity and selectivity towards target proteins, which is vital for its therapeutic efficacy.
- Pharmacokinetic Properties : The pyrrolidine ring contributes to the three-dimensional structure of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profiles .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Phenylindole | Lacks trifluoroacetyl and pyrrolidine groups | Different anticancer activity |
| 2-(Trifluoroacetyl)pyrrolidine | Lacks indole and phenyl groups | Distinct chemical reactivity |
| N-(Trifluoroacetyl)indole | Lacks pyrrolidine and phenyl groups | Affects overall properties |
This table illustrates how the combination of structural features in this compound imparts distinct biological properties not observed in other compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential of indole derivatives in drug development:
- Anticancer Studies : Research has shown that compounds similar to this compound exhibit promising anticancer activity against various cell lines. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against specific cancer types .
- Antiviral Research : Investigations into antiviral activities have revealed that modifications in the indole structure can significantly enhance efficacy against viral targets. The incorporation of trifluoroacetyl groups has been linked to improved antiviral potency .
- Inflammatory Response Modulation : Studies indicate that indoles can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases. The specific role of this compound in this context remains an area for further exploration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) to assemble the indole core, followed by functionalization of the pyrrolidine moiety. A trifluoroacetyl group is typically introduced using trifluoroacetic anhydride (TFAA) as an acylating agent under inert conditions. Intermediate purification via column chromatography (e.g., SiO₂ with gradients of PE/EtOAc) is critical to isolate high-purity products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : To confirm regiochemistry and substituent integration, particularly for distinguishing phenyl and pyrrolidine protons .
- X-ray crystallography : Resolves stereochemical ambiguities in the indole-pyrrolidine junction and validates solid-state conformation .
- FTIR : Identifies carbonyl (C=O) stretches from the trifluoroacetyl group (~1700 cm⁻¹) and N-H indole vibrations .
Q. What are the primary research applications of fluorinated indole derivatives like this compound?
- Methodological Answer : Fluorinated indoles are explored as bioactive scaffolds in drug discovery, particularly for anticancer and anti-inflammatory applications. The trifluoroacetyl group enhances metabolic stability and modulates lipophilicity, which can be optimized via structure-activity relationship (SAR) studies using in vitro cytotoxicity assays (e.g., MTT) and molecular docking against kinase targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural validation?
- Methodological Answer : Discrepancies between predicted and observed NMR shifts often arise from dynamic stereochemistry (e.g., pyrrolidine ring puckering) or impurities. Strategies include:
- Variable-temperature NMR : To identify conformational exchange broadening.
- 2D-NMR (COSY, HSQC) : Assigns proton-carbon correlations and resolves overlapping signals.
- Comparative analysis : Cross-referencing with structurally analogous indole derivatives (e.g., ethyl N-(3-cyano-1H-indol-2-yl)formimidate) to validate assignments .
Q. What strategies optimize reaction yields in the synthesis of this compound?
- Methodological Answer :
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like tris-o-furylphosphine (tfp) improve cross-coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Maintaining reflux conditions (~80°C) during acylation minimizes side reactions .
Q. How can researchers evaluate the bioactivity of this compound while addressing solubility limitations?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles.
- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) with fluorometric viability assays (e.g., Resazurin).
- SAR studies : Modify the phenyl or pyrrolidine substituents to balance hydrophobicity and target binding (e.g., via molecular dynamics simulations) .
Q. What are the challenges in analyzing mass spectrometry (MS) data for this compound?
- Methodological Answer :
- Fragmentation patterns : The trifluoroacetyl group may dominate fragmentation, masking indole-specific ions. High-resolution MS (HRMS) is required to distinguish isotopic clusters (e.g., [M+H]⁺ vs. [M+Na]⁺).
- Adduct formation : Use ammonium acetate in ESI-MS to suppress sodium adducts .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust protonation states of the indole nitrogen and trifluoroacetyl oxygen.
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with assays.
- Free-energy calculations : Apply MM/GBSA to refine binding affinity predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
